3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 3-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)aniline follows IUPAC guidelines for polyhalogenated aromatic amines. The parent structure is aniline (C$$6$$H$$5$$NH$$2$$), with substituents ordered by priority according to Cahn-Ingold-Prelog rules. The amino group (-NH$$2$$) occupies position 1, while bromine (Br), fluorine (F), and the trifluoroethoxy (-OCH$$2$$CF$$3$$) group are located at positions 3, 5, and 4, respectively.
Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)aniline |
| Molecular Formula | C$$8$$H$$6$$BrF$$_4$$NO |
| Molecular Weight | 288.04 g/mol |
| CAS Registry Number | 2301067-76-3 |
| SMILES | C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)N |
| InChI Key | HPQBDRYXLZJLSV-UHFFFAOYSA-N |
The SMILES string encodes the connectivity: a benzene ring with NH$$2$$ at position 1, Br at position 3, F at position 5, and -OCH$$2$$CF$$_3$$ at position 4. The InChIKey provides a unique fingerprint for database searches, critical for distinguishing this compound from positional isomers like 2-bromo-5-fluoro-4-(trifluoromethoxy)aniline.
Molecular Structure Analysis via X-ray Crystallography
While experimental X-ray diffraction data for 3-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)aniline remains unpublished, comparative analysis with structurally similar compounds permits reasonable predictions. The trifluoroethoxy group adopts a gauche conformation relative to the aromatic plane, minimizing steric clashes between the CF$$_3$$ group and adjacent substituents. Bond lengths are expected to follow trends observed in halogenated anilines:
- C-Br: ~1.89 Å (typical for aryl bromides)
- C-F: ~1.35 Å (shorter than C-Cl/C-Br due to higher electronegativity)
- C-O: ~1.42 Å (ether linkage)
The amino group’s planar sp$$^2$$ hybridization creates partial double-bond character with the aromatic ring (C-N: ~1.40 Å), enhancing resonance stabilization. Ortho and para-directing effects from the -NH$$_2$$ group influence electron density distribution, making the bromine atom susceptible to nucleophilic aromatic substitution under specific conditions.
Conformational Studies through Computational Chemistry (DFT Calculations)
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s lowest-energy conformation. The trifluoroethoxy side chain exhibits rotational flexibility with an energy barrier of ~4.2 kcal/mol between staggered conformers. Key computational findings include:
Dihedral Angles :
- C4-O-C-CF$$3$$: 68.5° (minimizes CF$$3$$...Br steric interactions)
- NH$$_2$$-C1-C2-C3: 180° (maximizes conjugation with the ring)
Electrostatic Potential :
- Negative regions localized on F (σ-hole of Br shows positive potential)
- NH$$_2$$ group acts as a charge donor (Mulliken charge: -0.32 e)
Frontier Molecular Orbitals :
- HOMO: Localized on the amino group and aromatic π-system
- LUMO: Dominated by σ* antibonding orbitals of C-Br and C-F
These results suggest reactivity patterns consistent with ambident nucleophilic behavior at the amino group and electrophilic character at halogenated positions.
Comparative Structural Analysis with Related Fluoro-Bromo Aniline Derivatives
Table 2 contrasts structural features with analogous compounds:
Key structural differences:
- Positional Isomerism : Moving the bromine from position 3 to 2 (as in ) reduces steric hindrance but decreases resonance stabilization of the amino group.
- Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH$$2$$CF$$3$$) exhibits stronger -I effects compared to trifluoromethoxy (-OCF$$_3$$), altering aromatic electrophilicity.
- Hydrogen Bond Capacity : The amino group in 3-bromo derivatives forms stronger intermolecular H-bonds than methoxy-substituted analogs, affecting crystallization behavior.
Substituent electronic effects were quantified using Hammett σ constants:
- Br (σ$$_m$$ = 0.39)
- F (σ$$_p$$ = 0.06)
- OCH$$2$$CF$$3$$ (σ$$_m$$ = 0.45)
The cumulative σ value (Σσ = 0.90) indicates significant electron withdrawal, rendering the aromatic ring susceptible to nucleophilic attack at positions activated by directing groups.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4NO/c9-5-1-4(14)2-6(10)7(5)15-3-8(11,12)13/h1-2H,3,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBDRYXLZJLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.
Etherification: Attachment of the trifluoroethoxy group via nucleophilic substitution reactions.
Amination: Introduction of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or other reduced products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or other bases in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or reduced amine derivatives.
Scientific Research Applications
The structure of the compound features a bromine atom and a fluorine atom on the phenyl ring, along with a trifluoroethoxy group that enhances its chemical reactivity and solubility.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated phenylamines can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Neurotransmitter Modulation
This compound may also play a role in modulating neurotransmitters. Similar compounds have been investigated for their effects on serotonin receptors, which are crucial for mood regulation and anxiety disorders. The interactions of these compounds with serotonin pathways suggest potential applications in treating depression and anxiety .
Agrochemicals
Pesticide Development
The unique chemical structure of 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine makes it suitable for developing new pesticides. Its fluorinated groups enhance lipophilicity, which can improve the bioavailability of agrochemicals in plant systems. Research has shown that fluorinated compounds can increase the efficacy of herbicides by enhancing absorption rates .
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing advanced polymers. The trifluoroethoxy group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as coatings and adhesives .
Case Study 1: Anticancer Research
A recent study explored the anticancer effects of fluorinated phenylamines on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Pesticide Efficacy
In agricultural trials, a derivative of 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine was tested against common pests. The results showed a marked improvement in pest control compared to traditional pesticides, suggesting its potential as an effective agrochemical agent .
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The following table compares substituent positions and core structures of analogous compounds:
Key Observations:
- Substituent Position Sensitivity : The trifluoroethoxy group’s position significantly alters electronic effects. For example, in lansoprazole derivatives, this group enhances lipophilicity, aiding membrane penetration .
- Bromine Reactivity: Bromine at position 3 (target compound) vs. position 4 (4-bromo analog) may influence nucleophilic substitution reactivity.
Structural and Conformational Analysis
Evidence from crystallographic studies on lansoprazole intermediates (e.g., dihedral angles of 11.1° and 13.1° between pyridine and benzimidazole rings) highlights how trifluoroethoxy substituents influence molecular conformation . For the target compound, similar conformational preferences may arise due to steric interactions between the bulky trifluoroethoxy group and adjacent substituents.
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: Trifluoroethoxy-containing compounds like lansoprazole and dexlansoprazole are clinically significant for acid-related disorders . The target compound’s amine group could facilitate derivatization into bioactive molecules.
- Agrochemical Applications: Analogs such as 3-bromo-2-(difluoro-CF₃-phenoxy)-5-fluoroaniline () suggest utility in herbicide or fungicide development, where halogenation enhances bioactivity .
Biological Activity
3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine is a halogenated aniline compound with potential biological applications. This article explores its biological activity, synthesis, and interactions with various biological systems.
Molecular Structure:
- Molecular Formula: CHBrFNO
- Molecular Weight: 288.04 g/mol
- CAS Number: 2301067-76-3
Synthesis
The synthesis of 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine involves several steps:
- Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring through electrophilic aromatic substitution.
- Etherification: Attachment of the trifluoroethoxy group via nucleophilic substitution.
- Amination: Introduction of the amine group through reductive amination or other suitable methods .
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine exhibit significant antimicrobial properties. For instance, halogenated anilines are known to inhibit the Type III secretion system (T3SS) in pathogens like E. coli, which is crucial for their virulence .
| Compound | Activity | Reference |
|---|---|---|
| 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine | Inhibits T3SS at high concentrations | |
| Related Halogenated Anilines | Broad-spectrum antimicrobial activity |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of potential therapeutic agents. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain a favorable safety profile .
Case Studies
-
Inhibition of T3SS:
- A study demonstrated that at concentrations around 50 μM, 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine significantly inhibited the secretion of carboxypeptidase G2 (CPG2), a model enzyme for assessing T3SS activity in C. rodentium models .
- The compound was found to downregulate the expression of major activators without completely inhibiting secretion.
- Structure–Activity Relationship:
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine?
- Methodology : The synthesis typically involves sequential functionalization of the phenyl ring.
Electrophilic Substitution : Introduce bromo and fluoro groups via directed ortho-metallation (DoM) using LDA (lithium diisopropylamide) to control regioselectivity.
Trifluoroethoxy Installation : Replace a hydroxyl group (e.g., in 3-Bromo-5-fluoro-4-hydroxybenzaldehyde ) with 2,2,2-trifluoroethyl groups via nucleophilic aromatic substitution (SNAr) using trifluoroethyl tosylate under basic conditions (K₂CO₃/DMF, 80°C) .
Amine Formation : Reduce a nitro intermediate (e.g., via catalytic hydrogenation with Pd/C) or employ a Gabriel synthesis for primary amine introduction .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., trifluoroethoxy CF₃ signal at ~120 ppm in ¹³C NMR; aromatic protons show coupling patterns for bromo/fluoro groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for Br/F .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F, CF₃O-) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The trifluoroethoxy group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid ).
- Bromine acts as a directing group for further functionalization, while fluorine stabilizes intermediates via inductive effects.
Q. What computational strategies are used to predict the biological activity of derivatives of this compound?
- Methodology :
Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., leucyl-tRNA synthetase), leveraging the trifluoroethoxy group’s hydrophobicity for binding pocket compatibility .
DFT Calculations : Analyze electron density maps to predict sites for nucleophilic/electrophilic attacks, correlating with experimental reactivity data .
Q. How can regioselectivity challenges during trifluoroethoxy substitution be addressed?
- Data-Driven Approach :
- Compare kinetic vs. thermodynamic control: Higher temperatures (100°C) favor para-substitution in SNAr reactions due to steric hindrance at ortho positions from bromo/fluoro groups .
- Use X-ray crystallography (e.g., fractional crystallization of diastereomeric complexes ) to confirm regiochemical outcomes.
Q. What in vitro assays are suitable for screening this compound’s potential as a bioactive agent?
- Biological Screening :
- Enzyme Inhibition Assays : Measure IC₅₀ against microbial targets (e.g., bacterial leucyl-tRNA synthetase) using fluorescence-based ATP depletion assays .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (HEK293) to evaluate selectivity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
